molecular formula C17H15ClFN3O3S B14131108 4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride

4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride

Cat. No.: B14131108
M. Wt: 395.8 g/mol
InChI Key: OELOAJTXAUCHLH-UHFFFAOYSA-N
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Description

4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride is a complex organic compound that belongs to the class of dibenzoxazepines. This compound is characterized by its unique structure, which includes a chlorinated dibenzoxazepine core and a piperazine sulfonyl fluoride moiety. It is of significant interest in various fields of scientific research due to its potential pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride typically involves multiple steps. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions . This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and improves yield .

Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . This method is advantageous due to the availability of aryl chlorides and the efficiency of the copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride is unique due to its combination of a chlorinated dibenzoxazepine core and a piperazine sulfonyl fluoride moiety. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15ClFN3O3S

Molecular Weight

395.8 g/mol

IUPAC Name

4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-sulfonyl fluoride

InChI

InChI=1S/C17H15ClFN3O3S/c18-12-5-6-15-13(11-12)17(20-14-3-1-2-4-16(14)25-15)21-7-9-22(10-8-21)26(19,23)24/h1-6,11H,7-10H2

InChI Key

OELOAJTXAUCHLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)S(=O)(=O)F

Origin of Product

United States

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